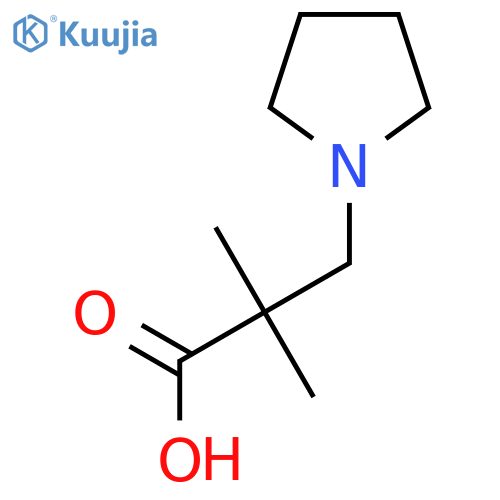Cas no 933709-56-9 (2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid)

933709-56-9 structure
商品名:2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- F8882-9394
- 933709-56-9
- SCHEMBL499877
- 2,2-dimethyl-3-pyrrolidin-1-ylpropanoic acid
- AKOS011554748
- 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid
- 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid
-
- インチ: 1S/C9H17NO2/c1-9(2,8(11)12)7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12)
- InChIKey: RFBQBABHVIVIEX-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)CN1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 171.125928785g/mol
- どういたいしつりょう: 171.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 40.5Ų
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8882-9394-5g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 5g |
$1275.0 | 2023-09-05 | |
| Life Chemicals | F8882-9394-10g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 10g |
$1785.0 | 2023-09-05 | |
| TRC | D206471-500mg |
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |
933709-56-9 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Life Chemicals | F8882-9394-2.5g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 2.5g |
$850.0 | 2023-09-05 | |
| Life Chemicals | F8882-9394-0.5g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 0.5g |
$403.0 | 2023-09-05 | |
| Life Chemicals | F8882-9394-1g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 1g |
$425.0 | 2023-09-05 | |
| TRC | D206471-1g |
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |
933709-56-9 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F8882-9394-0.25g |
2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid |
933709-56-9 | 95%+ | 0.25g |
$382.0 | 2023-09-05 | |
| TRC | D206471-100mg |
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic Acid |
933709-56-9 | 100mg |
$ 95.00 | 2022-06-05 |
2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
933709-56-9 (2,2-Dimethyl-3-(pyrrolidin-1-yl)propanoic acid) 関連製品
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
